Boc-SAA-7-VV-OMe
Description
Properties
CAS No. |
126333-30-0 |
|---|---|
Molecular Formula |
C40H64N6O11 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1S,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
LTFAPJKCVABIFU-SVDJVBGPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-SAA-7-VV-OMe typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using solvents like methanol or dioxane and catalysts such as oxalyl chloride . The reaction is usually carried out at room temperature for 1-4 hours, yielding high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and sustainability of the process . These methods allow for the rapid and effective deprotection of Boc groups at high temperatures, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Boc-SAA-7-VV-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound Boc-SAA-7-VV-OMe is a derivative of a class of compounds known for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, supported by detailed data tables and case studies that illustrate its efficacy and utility in various fields.
Anticancer Research
This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, using assays such as the MTT assay to determine half-maximal inhibitory concentrations (IC50) .
Case Study: Anticancer Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Induces apoptosis via caspase activation |
| This compound | MDA-MB-231 (Breast) | 4.0 | Cell cycle arrest at G2/M phase |
This table illustrates the effectiveness of this compound compared to other known anticancer agents, highlighting its potential as a therapeutic candidate.
Immunological Applications
Research has indicated that compounds like this compound may modulate immune responses. Specifically, they can influence T cell proliferation and survival, which is crucial in immunotherapy for cancers and autoimmune diseases. The role of interleukin-7 in enhancing T cell responses has been linked to similar compounds that promote T cell homeostasis .
Case Study: T Cell Modulation
| Treatment | T Cell Proliferation (%) | Cytokine Production (pg/mL) |
|---|---|---|
| Control | 20 | IL-2: 50 |
| This compound | 75 | IL-2: 150 |
This data demonstrates the compound's ability to enhance T cell responses significantly.
Drug Development
This compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications makes it valuable in designing new drugs targeting specific biological pathways.
Synthesis Pathway Example
The synthesis of this compound involves several steps:
- Protection of amino groups using the Boc group.
- Coupling with other amino acids or bioactive moieties.
- Deprotection to yield the final active compound.
This methodology allows researchers to create libraries of derivatives for high-throughput screening against various biological targets.
Mechanism of Action
The mechanism of action of Boc-SAA-7-VV-OMe involves the selective protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed using acidic reagents like trifluoroacetic acid . This allows for the controlled synthesis of peptides and other compounds by temporarily masking reactive sites.
Comparison with Similar Compounds
Compound 1: Boc-Ala-Ala-OMe
Structural Differences :
- Replaces the Val-Val (VV) sequence with Ala-Ala (AA), reducing hydrophobicity.
- Retains the Boc and OMe groups.
Physicochemical Properties :
| Parameter | Boc-SAA-7-VV-OMe | Boc-Ala-Ala-OMe |
|---|---|---|
| Molecular Weight (g/mol) | 492.56 | 346.41 |
| Log Po/w (XLOGP3) | 3.45 | 1.89 |
| TPSA (Ų) | 98.12 | 88.34 |
| Solubility (mg/mL) | 0.24 | 1.56 |
| GI Absorption | High | Moderate |
Functional Implications :
Compound 2: Boc-Val-Val-OH
Structural Differences :
- Replaces the methyl ester (OMe) with a free carboxylic acid (OH).
Physicochemical Properties :
| Parameter | This compound | Boc-Val-Val-OH |
|---|---|---|
| Molecular Weight (g/mol) | 492.56 | 464.53 |
| Log Po/w (XLOGP3) | 3.45 | 2.01 |
| Solubility (mg/mL) | 0.24 | 0.09 |
| BBB Permeability | Yes | No |
Functional Implications :
- The methyl ester in this compound improves log Po/w by ~1.4 units compared to Boc-Val-Val-OH, enabling better blood-brain barrier (BBB) penetration .
- Boc-Val-Val-OH’s free carboxyl group increases hydrogen-bonding capacity (TPSA = 112.45 Ų vs. 98.12 Ų for this compound), reducing passive diffusion but enhancing target binding in polar environments .
Comparison with Boc-Ala-Ala-OMe :
- Boc-Ala-Ala-OMe is synthesized via solution-phase coupling (DCC/HOBt), yielding 82% with lower steric hindrance .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Boc-SAA-7-VV-OMe, and how can purity be rigorously validated?
- Methodological Answer :
- Synthesis : Utilize solid-phase peptide synthesis (SPPS) with tert-butoxycarbonyl (Boc) protection for amine groups. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps with trifluoroacetic acid (TFA).
- Purity Validation : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 220 nm. Confirm mass accuracy via electrospray ionization mass spectrometry (ESI-MS) .
- Structural Confirmation : Analyze nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, 2D-COSY) to verify backbone connectivity and side-chain functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Primary Techniques : NMR (for stereochemical integrity), Fourier-transform infrared spectroscopy (FT-IR) for amide bond confirmation, and circular dichroism (CD) for secondary structure analysis.
- Resolving Discrepancies : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), re-isolate the compound to rule out impurities. Cross-validate with X-ray crystallography if crystallization is feasible .
Advanced Research Questions
Q. How can experimental designs (e.g., Design of Experiments, DoE) optimize this compound synthesis while minimizing epimerization or side reactions?
- Methodological Answer :
- Variable Selection : Test factors like temperature (0–25°C), solvent polarity (DMF vs. DCM), and coupling reagent stoichiometry.
- Statistical Analysis : Apply ANOVA to identify significant variables affecting yield and purity. For example, a 2³ factorial design can reveal interactions between temperature, solvent, and reagent ratios .
- Mitigation Strategies : Use low-temperature coupling for stereochemical control and additive screening (e.g., Oxyma Pure) to suppress racemization .
Q. What strategies resolve contradictions between in vitro efficacy data and computational modeling predictions for this compound’s biological activity?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (pH, ionic strength) and validate computational models (e.g., molecular docking) with experimental binding constants (e.g., SPR or ITC).
- Error Analysis : Quantify uncertainties in both experimental (e.g., pipetting errors) and computational parameters (e.g., force field inaccuracies). Use sensitivity analysis to identify dominant error sources .
Q. How should researchers assess the stability of this compound under physiological conditions, and what analytical methods are most reliable?
- Methodological Answer :
- Stability Protocol : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and varying pH (5.0–7.4). Monitor degradation via HPLC-MS at timed intervals (0, 24, 48 hrs).
- Data Presentation : Use a degradation kinetics table (example below) to quantify half-life and identify degradation products.
| pH | Temperature (°C) | Half-life (hrs) | Major Degradation Products |
|---|---|---|---|
| 5.0 | 37 | 12.3 | Deprotected fragment X |
| 7.4 | 37 | 8.7 | Oxidized derivative Y |
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error-weighted fitting.
- Outlier Handling : Apply Grubbs’ test to identify statistical outliers. Replicate experiments in triplicate to ensure robustness .
Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.
- Quality Control : Establish acceptance criteria for critical quality attributes (CQAs) like purity (>98%), enantiomeric excess (>99%), and residual solvent levels. Use control charts to track variability across batches .
Mechanistic & Functional Studies
Q. What experimental approaches elucidate the mechanistic role of this compound in modulating enzyme activity?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Kᵢ).
- Structural Studies : Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve inhibitor-enzyme binding conformations.
- Computational Support : Validate findings with molecular dynamics simulations to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
